![molecular formula C9H17NO3 B2773655 ethyl N-(4-hydroxycyclohexyl)carbamate CAS No. 39244-23-0](/img/structure/B2773655.png)
ethyl N-(4-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the empirical formula C9H17NO3 . It has a molecular weight of 187.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is O=C(OCC)NC1CCC(O)CC1 . The InChI representation is 1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
Ethyl N-(4-hydroxycyclohexyl)carbamate is a solid substance . It should be stored at room temperature .Scientific Research Applications
Anticancer Properties
HECC has been investigated for its potential as an anticancer agent. Its unique chemical structure may interact with cellular pathways, making it a candidate for further study in cancer research. Researchers have explored its effects on tumor growth, apoptosis, and cell cycle regulation .
Neuroprotective Effects
HECC exhibits neuroprotective properties, which could be valuable in treating neurodegenerative diseases. Studies suggest that it may modulate oxidative stress, reduce inflammation, and enhance neuronal survival. Further investigations are needed to understand its mechanisms and potential therapeutic applications .
Antioxidant Activity
HECC possesses antioxidant properties due to its hydroxyl group. Antioxidants play a crucial role in preventing oxidative damage and maintaining cellular health. Researchers have studied HECC’s ability to scavenge free radicals and protect against oxidative stress-related diseases .
Anti-Inflammatory Potential
Inflammation contributes to various diseases, including cardiovascular disorders and autoimmune conditions. HECC has been evaluated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .
Antimicrobial Applications
HECC exhibits antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to conventional antimicrobial agents. Its unique structure may allow for targeted interactions with microbial cells .
Food Safety and Ethyl Carbamate Reduction
Ethyl carbamate (EC) is a carcinogen found in alcoholic beverages. Microorganisms can reduce EC precursors during fermentation. HECC may play a role in controlling EC levels, contributing to food safety .
Pharmacokinetic Studies
HECC’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, remain an area of interest. Understanding these aspects is essential for drug development and optimization .
Formulation Science
HECC’s solubility, stability, and compatibility with other excipients are relevant for pharmaceutical formulation. Researchers explore its use in drug delivery systems, such as nanoparticles or micelles .
Safety and Hazards
properties
IUPAC Name |
ethyl N-(4-hydroxycyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNCTVPCPODSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257250 |
Source
|
Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-hydroxycyclohexyl)carbamate | |
CAS RN |
71118-96-2 |
Source
|
Record name | Ethyl N-(trans-4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.